molecular formula C20H14N2O3S2 B1402792 5-[2-(1H-Indol-3-yl)-2-oxo-ethylidene]-3-(4-methoxy-phenyl)-2-thioxo-thiazolidin-4-one CAS No. 1380572-63-3

5-[2-(1H-Indol-3-yl)-2-oxo-ethylidene]-3-(4-methoxy-phenyl)-2-thioxo-thiazolidin-4-one

Cat. No. B1402792
CAS RN: 1380572-63-3
M. Wt: 394.5 g/mol
InChI Key: HIQMJDIXAQPFCI-VCHYOVAHSA-N
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Description

Indole derivatives are widely distributed heterocyclic nuclei in both natural and synthetic compounds . They exhibit a broad range of useful biological activities such as anti-inflammatory, anti-depressant, anti-fungal, anti-cancer, antihypertensive, antibiotic, anti-microbial agent, anti-viral, chelating agents, antimalarial, anti-HIV, anti-diabetic, anti-tuberculosis, insecticidal, and analgesic activity .


Synthesis Analysis

Indole derivatives can be synthesized by a condensation reaction between 1H-indole carbaldehyde oxime and 2-chloro acetamide derivatives .


Molecular Structure Analysis

The molecular structure of indole derivatives can be characterized by FT-IR, 1H-NMR, mass spectroscopy, and elemental analysis .


Chemical Reactions Analysis

Indole derivatives can undergo various chemical reactions due to their aromatic nature. Electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .


Physical And Chemical Properties Analysis

Indole is a crystalline colorless compound with specific odors . The physical and chemical properties of specific indole derivatives would depend on their particular structure and functional groups.

Mechanism of Action

The mechanism of action of indole derivatives can vary depending on their specific structure and functional groups. Some indole derivatives have been reported as potential anti-inflammatory and antibacterial agents .

Safety and Hazards

The safety and hazards of indole derivatives can vary widely depending on their specific structure and functional groups. Some indole derivatives have been reported to have undesirable side effects, including hepatotoxicity, diarrhea, and stomachache .

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . They could be developed into novel drugs against various diseases, including type 2 diabetes .

properties

IUPAC Name

(5E)-5-[2-(1H-indol-3-yl)-2-oxoethylidene]-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O3S2/c1-25-13-8-6-12(7-9-13)22-19(24)18(27-20(22)26)10-17(23)15-11-21-16-5-3-2-4-14(15)16/h2-11,21H,1H3/b18-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIQMJDIXAQPFCI-VCHYOVAHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C(=CC(=O)C3=CNC4=CC=CC=C43)SC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)N2C(=O)/C(=C\C(=O)C3=CNC4=CC=CC=C43)/SC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[2-(1H-Indol-3-yl)-2-oxo-ethylidene]-3-(4-methoxy-phenyl)-2-thioxo-thiazolidin-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-[2-(1H-Indol-3-yl)-2-oxo-ethylidene]-3-(4-methoxy-phenyl)-2-thioxo-thiazolidin-4-one
Reactant of Route 2
5-[2-(1H-Indol-3-yl)-2-oxo-ethylidene]-3-(4-methoxy-phenyl)-2-thioxo-thiazolidin-4-one

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